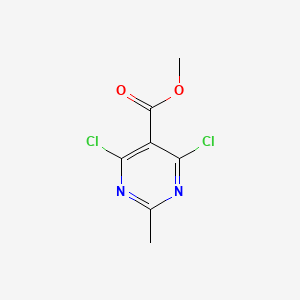
Methyl 4,6-dichloro-2-methylpyrimidine-5-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 4,6-dichloro-2-methylpyrimidine-5-carboxylate is a chemical compound belonging to the pyrimidine family. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of applications in pharmaceuticals, agrochemicals, and materials science .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4,6-dichloro-2-methylpyrimidine-5-carboxylate typically involves the chlorination of 4,6-dihydroxy-2-methylpyrimidine followed by esterification. The chlorination is usually carried out using phosphorus oxychloride (POCl3) under reflux conditions . The esterification step involves reacting the chlorinated intermediate with methanol in the presence of a base such as sodium methoxide .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale chlorination and esterification processes. These methods are optimized for high yield and purity, often using continuous flow reactors and automated systems to ensure consistent quality .
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 4,6-dichloro-2-methylpyrimidine-5-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form amines.
Common Reagents and Conditions
Substitution: Common reagents include amines, thiols, and alcohols.
Oxidation: Reagents like hydrogen peroxide or potassium permanganate are used under acidic or basic conditions.
Major Products
Substitution: Products include various substituted pyrimidines depending on the nucleophile used.
Oxidation: Products include pyrimidine oxides.
Reduction: Products include pyrimidine amines.
Applications De Recherche Scientifique
Methyl 4,6-dichloro-2-methylpyrimidine-5-carboxylate has several applications in scientific research:
Mécanisme D'action
The mechanism of action of Methyl 4,6-dichloro-2-methylpyrimidine-5-carboxylate involves its interaction with specific molecular targets. It can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This is particularly relevant in the context of kinase inhibitors, where the compound can prevent the phosphorylation of target proteins, leading to the inhibition of cell signaling pathways involved in cancer progression .
Comparaison Avec Des Composés Similaires
Similar Compounds
4,6-Dichloro-2-methylpyrimidine: A precursor in the synthesis of Methyl 4,6-dichloro-2-methylpyrimidine-5-carboxylate.
2,4-Dichloro-6-methylpyrimidine: Another chlorinated pyrimidine with similar reactivity.
Uniqueness
This compound is unique due to its ester functional group, which allows for further derivatization and modification. This makes it a versatile intermediate in the synthesis of various biologically active compounds .
Propriétés
Formule moléculaire |
C7H6Cl2N2O2 |
|---|---|
Poids moléculaire |
221.04 g/mol |
Nom IUPAC |
methyl 4,6-dichloro-2-methylpyrimidine-5-carboxylate |
InChI |
InChI=1S/C7H6Cl2N2O2/c1-3-10-5(8)4(6(9)11-3)7(12)13-2/h1-2H3 |
Clé InChI |
KRJCPPFXBIIZLU-UHFFFAOYSA-N |
SMILES canonique |
CC1=NC(=C(C(=N1)Cl)C(=O)OC)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


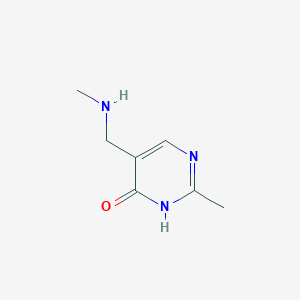

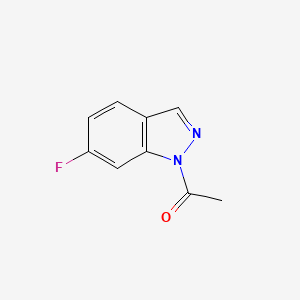
![6H-Pyrazino[2,1-c][1,4]benzoxazepin-6-one, 1,2,3,4,12,12a-hexahydro-10-(trifluoromethyl)-](/img/structure/B12952038.png)

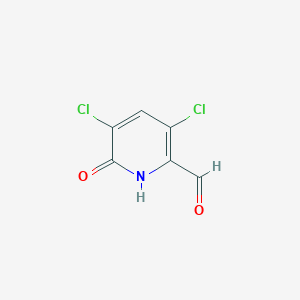

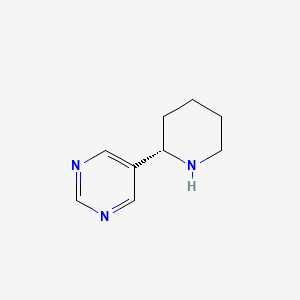
![Benzyl 7-oxo-2,6-diazaspiro[3.4]octane-2-carboxylate](/img/structure/B12952053.png)
![(1H-Naphtho[1,2-d]imidazol-2-yl)methanamine](/img/structure/B12952061.png)
![2-(1-(tert-Butoxycarbonyl)-1-azaspiro[4.5]decan-8-yl)acetic acid](/img/structure/B12952064.png)
![4-Amino-1,3-dihydrobenzo[c]thiophene 2,2-dioxide](/img/structure/B12952074.png)


